

Introduction: Unveiling the Potential of a Versatile Intermediate

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Compound of Interest

Compound Name: 3,4-Dibromosulfolane

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3,4-Dibromosulfolane, also known as 3,4-dibromotetrahydrothiophene 1,1-dioxide, is a halogenated heterocyclic compound that serves as a highly reactive and versatile building block in modern organic synthesis. While not a final drug product itself, its true value lies in its role as a key intermediate, enabling the construction of complex molecular architectures. The presence of two bromine atoms on the saturated sulfolane ring provides reactive handles for a variety of chemical transformations, making it a valuable precursor for creating novel scaffolds for medicinal chemistry and materials science.^[1]

This technical guide provides a comprehensive exploration of **3,4-Dibromosulfolane**, from its fundamental properties and synthesis to its core reactivity and strategic applications, particularly in the development of kinase inhibitors for therapeutic use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.

Core Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. **3,4-Dibromosulfolane** is a white to off-white crystalline solid at room temperature.^{[2][3]} Its key properties are summarized in the table below.

Property	Value	References
CAS Number	15091-30-2	[2][4][5][6]
Molecular Formula	C ₄ H ₆ Br ₂ O ₂ S	[2][4][5]
Molecular Weight	277.96 g/mol	[4][7]
Appearance	White to almost white powder/crystal	[2][3]
Melting Point	142-146 °C	[3][4]
Boiling Point	402.3 °C at 760 mmHg (Predicted)	[4]
Density	~2.24 g/cm ³ (Predicted)	[5]
IUPAC Name	3,4-dibromothiolane 1,1-dioxide	[7]
Synonyms	3,4-Dibromotetrahydrothiophene 1,1-dioxide, Dibromosulfolane	[2][4][5][7]

Synthesis of 3,4-Dibromosulfolane: An Electrophilic Addition Approach

The synthesis of **3,4-Dibromosulfolane** is most effectively achieved through the electrophilic addition of molecular bromine (Br₂) across the double bond of a sulfolene precursor, such as 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene). This method is predicated on the high electron density of the alkene π -bond, which is susceptible to attack by an electrophile like bromine.[6][8][9]

The reaction proceeds via a cyclic bromonium ion intermediate. The approaching bromine molecule becomes polarized by the electron-rich double bond, leading to heterolytic cleavage of the Br-Br bond.[6][8][9] The resulting bromide ion then attacks one of the carbon atoms of the cyclic intermediate from the anti-face, leading to the vicinal dibromide with a trans-stereochemistry.

Experimental Protocol: Bromination of 2,5-Dihydrothiophene-1,1-dioxide

This protocol outlines a representative procedure for the synthesis of **3,4-Dibromosulfolane**.

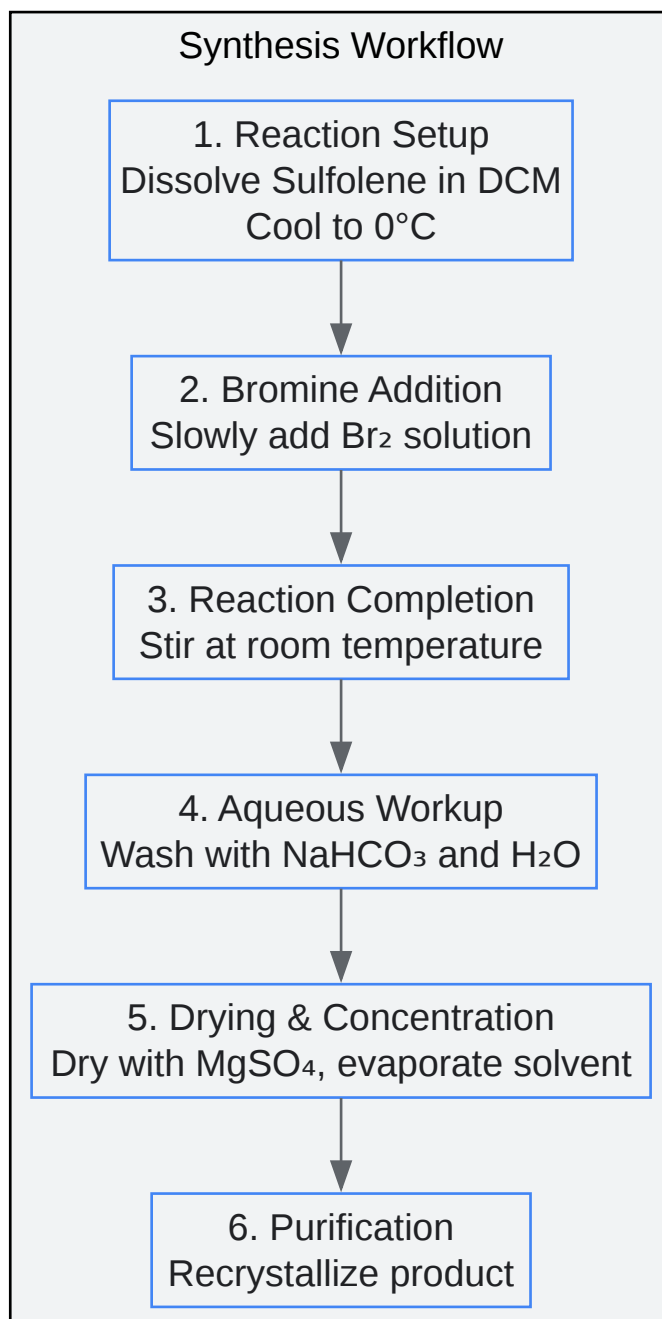
Materials:

- 2,5-Dihydrothiophene-1,1-dioxide (Sulfolene)
- Molecular Bromine (Br_2)
- Dichloromethane (DCM) or other suitable inert solvent
- 5% Aqueous Sodium Bicarbonate Solution (NaHCO_3)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve a known quantity of 2,5-dihydrothiophene-1,1-dioxide in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C using an ice bath.
- **Addition of Bromine:** Slowly add a stoichiometric equivalent (1 mole) of molecular bromine, dissolved in a small amount of dichloromethane, to the stirred solution using a dropping funnel. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.^[10] Maintain the temperature at 0 °C during the addition.
- **Reaction Completion:** After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (to neutralize any residual HBr) and then with water.^[10]

- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3,4-Dibromosulfolane**.



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A generalized workflow for the synthesis of **3,4-Dibromosulfolane**.

Core Reactivity and Mechanistic Insights

The synthetic utility of **3,4-Dibromosulfolane** stems from the reactivity of its two carbon-bromine bonds. The bromine atoms are good leaving groups, making the adjacent carbon atoms electrophilic and thus susceptible to attack by nucleophiles. The molecule can undergo both substitution and elimination reactions.

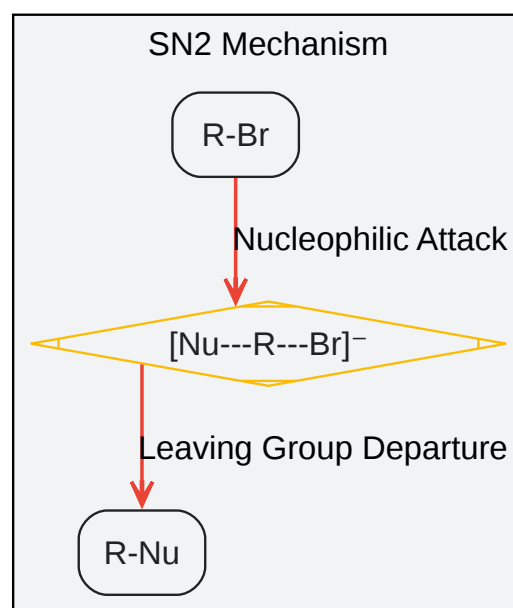
Nucleophilic Substitution (S_N2 Mechanism)

3,4-Dibromosulfolane readily undergoes nucleophilic substitution reactions, typically following an S_N2 mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the bromide ion is simultaneously displaced. The reaction results in an inversion of stereochemistry at the reaction center.

A wide range of nucleophiles can be employed, including amines, azides, hydroxides, and cyanides, allowing for the introduction of diverse functional groups. For instance, reaction with sodium azide (NaN₃) yields the corresponding diazide, which can be subsequently reduced to a diamine—a crucial intermediate for many pharmaceutical scaffolds.^{[1][11]} Similarly, reaction with primary or secondary amines yields substituted amino-sulfolanes.^{[12][13][14][15]}

3,4-Dibromosulfolane

Substituted Product

Nucleophile (Nu^-)Bromide (Br^-)[Click to download full resolution via product page](#)

General mechanism for SN2 reaction on **3,4-Dibromosulfolane**.

Elimination (E2 Dehydrobromination)

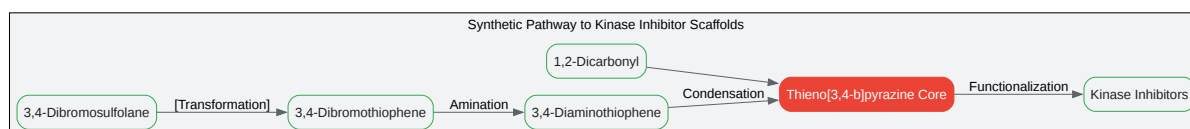
In the presence of a strong, non-nucleophilic base, **3,4-Dibromosulfolane** can undergo an E2 elimination reaction to form an unsaturated sulfolene. This reaction involves the abstraction of a proton from a carbon adjacent to the C-Br bond, with the simultaneous departure of the bromide leaving group, forming a double bond. This dehydrobromination is a key transformation for creating unsaturated heterocyclic systems from the saturated sulfolane ring. The primary product of a single elimination is 3-bromo-2,3-dihydrothiophene-1,1-dioxide.^[16]

Application in Drug Development: A Gateway to Kinase Inhibitors

While **3,4-Dibromosulfolane** is a versatile intermediate, its most significant contribution to drug development is as a precursor to complex heterocyclic scaffolds that are known to possess biological activity. One of the most important of these is the thieno[3,4-b]pyrazine core.[2][13][17] This fused-ring system is a prominent structural motif in a number of potent kinase inhibitors.[14][18][19][20]

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[18][19] The planar, electron-rich structure of the thieno[3,4-b]pyrazine scaffold can act as an ATP-competitive inhibitor by occupying the ATP-binding pocket of the kinase enzyme.[20]

A plausible synthetic strategy involves the conversion of **3,4-Dibromosulfolane** into 3,4-dibromothiophene, a direct precursor to the thieno[3,4-b]pyrazine system.[7] The synthesis of 3,4-dibromothiophene is often accomplished by the selective debromination of tetrabromothiophene.[21][22] 3,4-dibromothiophene can then be converted to 3,4-diaminothiophene, which is subsequently condensed with a 1,2-dicarbonyl compound to form the desired fused pyrazine ring.[2]



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Synthetic route from **3,4-Dibromosulfolane** to key medicinal scaffolds.

Analytical and Characterization Protocols

Ensuring the purity and identity of **3,4-Dibromosulfolane** is critical for its successful use in synthesis. A combination of analytical techniques should be employed for comprehensive characterization.

- Gas Chromatography (GC): Used to assess the purity of the compound. A purity of >98% is common for commercial grades.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present, particularly the characteristic strong absorptions for the S=O bonds of the sulfone group.
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Safety and Handling: A Self-Validating System of Precaution

As a reactive halogenated compound, **3,4-Dibromosulfolane** must be handled with appropriate care in a laboratory setting.

- Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- Inhalation: Move to fresh air. If not breathing, give artificial respiration.
- Ingestion: Rinse mouth with water and consult a physician.

When heated to decomposition, it may emit toxic fumes of bromine and sulfur oxides. Always consult the Safety Data Sheet (SDS) before handling this compound.

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